molecular formula C15H15NO4S B2924711 4-[Benzyl(methylsulfonyl)amino]benzoic acid CAS No. 333357-39-4

4-[Benzyl(methylsulfonyl)amino]benzoic acid

Cat. No.: B2924711
CAS No.: 333357-39-4
M. Wt: 305.35
InChI Key: FVFLARIDPSVMRR-UHFFFAOYSA-N
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Description

4-[Benzyl(methylsulfonyl)amino]benzoic acid is a synthetic benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a benzyl group and a methylsulfonyl (mesyl) group on the nitrogen atom of a 4-aminobenzoic acid scaffold. The 4-aminobenzoic acid (PABA) core is a recognized building block in drug design, featured in more than 184 known drugs and valued for its structural versatility and favorable drug-like properties . The specific substitution pattern in this compound makes it a valuable intermediate for the synthesis of more complex molecules and for exploring structure-activity relationships. Research into similar 4-substituted benzoic acid derivatives has demonstrated their potential as inhibitors of biologically relevant enzymes. For instance, such compounds have been designed and evaluated as potent soluble epoxide hydrolase (sEH) inhibitors, which represent a novel therapeutic approach for managing hypertension, vascular inflammation, and pain . Furthermore, related sulfonamide-containing benzoic acid analogs have shown inhibitory activity against bacterial enzymes like beta-lactamase, suggesting a role in developing adjuvants to combat antibiotic resistance . This product is intended for research applications only, including but not limited to use as a standard in analytical chemistry, a key intermediate in organic synthesis, and a scaffold in the design of novel pharmacologically active compounds. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any personal uses. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-21(19,20)16(11-12-5-3-2-4-6-12)14-9-7-13(8-10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFLARIDPSVMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzyl(methylsulfonyl)amino]benzoic acid typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.

    Sulfonylation: Aniline is then reacted with methylsulfonyl chloride in the presence of a base like pyridine to form N-methylsulfonylaniline.

    Benzylation: N-methylsulfonylaniline is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Carboxylation: The final step involves the carboxylation of the benzylated product to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[Benzyl(methylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

Scientific Applications

4-[Benzyl(methylsulfonyl)amino]benzoic acid and similar compounds have diverse applications across various scientific fields:

  • Pharmaceutical Development This compound can be used as an antimicrobial agent.
    • Methods of Application: Amide/anilide derivatives of 2-amino benzoic acid can be prepared by adding amines/anilines to a solution of 2-amino benzoyl chloride.
    • Results or Outcomes: Synthesized compounds have been found to be bacteriostatic and fungistatic in action.
  • Medicinal Chemistry: Derivatives of this compound have been synthesized and evaluated for in vitro antimicrobial activity against Gram-positive and Gram-negative bacterial and fungal strains.
  • Analytical Chemistry: this compound can be analyzed using infrared spectroscopy.
    • Methods of Application: Typically, the compound is prepared in a solid disc with potassium bromide (KBr) and analyzed using an infrared spectrometer.
    • Results or Outcomes: The resulting spectrum provides valuable information about the molecular structure of the compound.
  • Synthesis of Benzylic Amines: Similar compounds can be used in the synthesis of benzylic amines.
    • Methods of Application: This reaction typically involves using a metal catalyst and an alcohol.
    • Results or Outcomes: The reaction can produce a variety of benzylic amines, which have numerous applications in pharmaceuticals and other industries.
  • Antimicrobial and Antiviral Properties: Similar compounds have been synthesized and evaluated for their antimicrobial and antiviral properties.
    • Results or Outcomes: The synthesized compounds have shown remarkable biological properties, such as antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, anti-Alzheimer’s, antiulcer, and antidiabetic effects.
  • Inhibition of Folate Synthesis: Interaction studies have shown that this compound can inhibit specific enzymes involved in folate synthesis, similar to other sulfanilides. These interactions suggest potential therapeutic applications in treating bacterial infections resistant to conventional antibiotics.
  • Potential Therapeutic Effects: Drugs incorporating PABA have demonstrated diverse therapeutic effects, including local anesthetic, anti-tuberculosis, and anti-convulsant properties .

Case Studies and Research Findings

  • Antimicrobial Activity: Derivatives of 4-aminobenzoic acid possess antibacterial, antifungal, and cytotoxic properties against various cancer cell lines.
  • Enzyme Inhibition: Benzylaminobenzoic acid shows inhibitory activity against BChE (IC i 502.67 ± 0.05 µM) .
  • Molecular Interactions: Research into its cytotoxic effects on cancer cells indicates it may interact with cellular pathways involved in apoptosis and cell proliferation.
  • Synthesis of Novel Analogs: A 1,2,4-triazolebenzoic acid moiety was synthesized starting with toluene to obtain 4-hydrazinobenzoic acid, followed by condensation of substituted benzoic acid .

Cautions

Mechanism of Action

The mechanism of action of 4-[Benzyl(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Functionalized Benzoic Acids
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
4-Benzenesulfonamidobenzoic acid C₁₃H₁₁NO₄S 277.29 g/mol -SO₂NH₂, -COOH Anti-inflammatory, antimalarial
3-{[4-Methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid C₁₉H₂₀N₂O₆S 404.44 g/mol -SO₂-morpholine, -COOH Potential enzyme inhibition (structural analog)
2-Chloro-4-(methylsulfonyl)benzoic acid C₈H₇ClO₄S 234.66 g/mol -Cl, -SO₂CH₃, -COOH Research-grade chemical (high purity)
4-[Benzyl(methylsulfonyl)amino]benzoic acid (hypothetical) C₁₅H₁₅NO₄S 321.35 g/mol -SO₂CH₃, -CH₂C₆H₅, -COOH Inferred: Drug design intermediate

Key Observations :

  • Sulfonamide groups (e.g., -SO₂NH₂) enhance hydrogen-bonding interactions, critical for enzyme inhibition (e.g., carbonic anhydrase) .
Benzylamino Benzoic Acid Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Biological Activity Reference
4-(Benzylamino)benzoic acid C₁₄H₁₃NO₂ 227.26 g/mol -NHCH₂C₆H₅, -COOH 88–98% Anticancer, antibacterial
4-((4-Chlorobenzyl)amino)benzoic acid C₁₄H₁₂ClNO₂ 261.71 g/mol -Cl, -NHCH₂C₆H₄Cl, -COOH 90% Enhanced cytotoxicity
This compound C₁₅H₁₅NO₄S 321.35 g/mol -SO₂CH₃, -NHCH₂C₆H₅, -COOH Inferred: Moderate Predicted: Improved pharmacokinetics

Key Observations :

  • Methylsulfonyl substitution replaces a hydrogen atom on the benzylamino group, likely reducing nucleophilicity and altering receptor binding compared to unmodified benzylamino derivatives .
  • Chloro-substituted analogs (e.g., 4-((4-chlorobenzyl)amino)benzoic acid) show enhanced cytotoxicity, suggesting electron-withdrawing groups amplify bioactivity .
Aromatic and Alkyl Sulfonyl Derivatives
Compound Name Molecular Formula Molecular Weight Substituent Chain Physicochemical Impact Reference
4-(Ethylsulfonamido)benzoic acid C₉H₁₁NO₄S 229.25 g/mol -SO₂NHCH₂CH₃ Moderate lipophilicity
4-(Octylsulfonylamino)benzoic acid C₁₅H₂₃NO₄S 329.41 g/mol -SO₂NH(CH₂)₇CH₃ High lipophilicity, low solubility
This compound C₁₅H₁₅NO₄S 321.35 g/mol -SO₂CH₃, -NHCH₂C₆H₅ Balanced lipophilicity/polarity

Key Observations :

  • Longer alkyl chains (e.g., octyl) increase lipophilicity but reduce aqueous solubility, whereas aromatic substituents (e.g., benzyl) balance solubility and membrane permeability .

Biological Activity

4-[Benzyl(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C₁₃H₁₅NO₄S. It belongs to the sulfanilide class and exhibits significant biological activities, particularly in antimicrobial and cytotoxic domains. Its structural similarity to 4-aminobenzoic acid allows it to interfere with folate synthesis in bacteria, akin to sulfonamide antibiotics. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The compound's mechanism of action primarily involves the inhibition of enzymes related to folate synthesis. This is particularly relevant in bacterial infections where folate is essential for growth and replication. The methylsulfonyl group enhances solubility and potential biological activity, allowing for better interaction with target enzymes.

Key Mechanisms:

  • Enzyme Inhibition : Similar to other sulfanilides, it inhibits dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Cytotoxicity : Research indicates that it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival.

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits antibacterial properties against various bacteria, including Staphylococcus aureus.
AntitumorShows cytotoxic effects on cancer cell lines, potentially inducing apoptosis.
Anti-inflammatoryMay modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
AnalgesicPotential use as a pain reliever due to its structural properties.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of 4-aminobenzoic acid, including this compound, exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 15.62 µM against Staphylococcus aureus .
  • Cytotoxic Effects :
    • Research on MDA-MB-231 breast cancer cells showed that compounds structurally related to this compound could induce apoptosis significantly (22-fold increase in annexin V-FITC positive cells) compared to controls .
  • Enzyme Inhibition :
    • Inhibition studies indicated that this compound could effectively inhibit carbonic anhydrase IX (CA IX), a target for cancer therapy, with IC50 values ranging from 10.93 nM to 25.06 nM .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its dual functionality as both an antibacterial agent and a potential therapeutic candidate against cancer. Below is a comparison highlighting its features against other similar compounds:

Compound Name Structure Unique Features
4-Aminobenzoic AcidStructureEssential for bacterial folate synthesis; non-essential for humans.
SulfanilamideStructureFirst antibiotic sulfa drug; inhibits dihydropteroate synthase.
BenzocaineStructureLocal anesthetic; used topically for pain relief.
4-Methylaminobenzoic AcidStructureInvolved in hemostatic effects; inhibits plasmin activity.

Q & A

Basic: What are the recommended synthetic routes for 4-[Benzyl(methylsulfonyl)amino]benzoic acid, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via a multi-step approach:

Sulfonylation : React 4-aminobenzoic acid with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl group.

Benzylation : Use benzyl bromide under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF) to attach the benzyl group to the sulfonamide nitrogen.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation.
  • Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize impurities .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR : Use ¹H/¹³C NMR to confirm the benzyl group (δ 4.5–5.0 ppm for CH₂) and sulfonamide (δ 3.0–3.5 ppm for SO₂CH₃). ¹³C NMR can verify the carboxylic acid (δ ~170 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) achieves >95% purity. Retention time varies with mobile phase pH due to the carboxylic acid group .
  • Mass Spectrometry : ESI-MS in negative mode detects the deprotonated molecular ion [M–H]⁻ at m/z 290.3 (calculated for C₁₄H₁₃NO₄S) .

Basic: How does the solubility profile of this compound influence experimental design?

Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and methanol.
Methodological Implications :

  • For biological assays, prepare stock solutions in DMSO (≤1% final concentration to avoid cytotoxicity).
  • In kinetic studies, use methanol for UV-Vis spectroscopy (λmax ~260 nm) .

Advanced: What strategies are used to investigate its potential as a kinase or enzyme inhibitor?

Answer:

  • Enzyme Assays : Perform fluorescence-based assays (e.g., ATPase activity for kinases) with varying inhibitor concentrations. Calculate IC₅₀ using nonlinear regression.
  • Structural Analysis : Dock the compound into target enzyme active sites (e.g., COX-2) via molecular modeling (AutoDock Vina) to predict binding modes. Validate with mutagenesis studies .

Advanced: How can conflicting data on reaction yields or biological activity be resolved?

Answer:

  • Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities. For example, residual benzyl bromide may suppress enzymatic activity .
  • Condition Screening : Test alternative solvents (e.g., THF vs. DMF) or catalysts (e.g., Pd/C for deprotection steps) to improve reproducibility .

Advanced: What computational methods are suitable for studying its reactivity or supramolecular interactions?

Answer:

  • DFT Calculations : Use Gaussian 16 to model sulfonamide group electrophilicity and predict nucleophilic attack sites.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (CHARMM force field) to assess membrane permeability for drug delivery studies .

Advanced: How can researchers address discrepancies between computational predictions and experimental results?

Answer:

  • Free Energy Perturbation (FEP) : Refine binding affinity predictions by incorporating solvent effects and protein flexibility.
  • Synchrotron Crystallography : Resolve high-resolution structures of compound-enzyme complexes to validate docking poses .

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